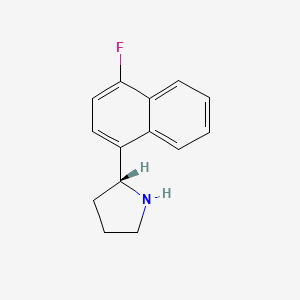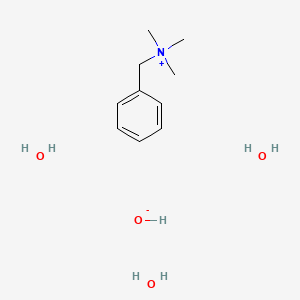
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- is a chemical compound with the molecular formula C14H14FN and a molecular weight of 215.27 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a 4-fluoro-1-naphthalenyl group, and it exists in the (2R) configuration.
Métodos De Preparación
The synthesis of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- typically involves the reaction of 4-fluoro-1-naphthaldehyde with ®-pyrrolidine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Análisis De Reacciones Químicas
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the fluorine atom or other substituents on the naphthalenyl ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Aplicaciones Científicas De Investigación
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- can be compared with other similar compounds, such as:
Pyrrolidine,2-(4-chloro-1-naphthalenyl)-,(2R)-: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
Pyrrolidine,2-(4-bromo-1-naphthalenyl)-,(2R)-: The presence of a bromine atom can also influence the reactivity and interactions of the compound.
Pyrrolidine,2-(4-methyl-1-naphthalenyl)-,(2R)-: The methyl group can affect the compound’s steric and electronic properties, leading to variations in its behavior.
The uniqueness of Pyrrolidine,2-(4-fluoro-1-naphthalenyl)-,(2R)- lies in its specific structural features and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H14FN |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
(2R)-2-(4-fluoronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H14FN/c15-13-8-7-12(14-6-3-9-16-14)10-4-1-2-5-11(10)13/h1-2,4-5,7-8,14,16H,3,6,9H2/t14-/m1/s1 |
Clave InChI |
ATPUZHUUDMGNCW-CQSZACIVSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=CC=C(C3=CC=CC=C23)F |
SMILES canónico |
C1CC(NC1)C2=CC=C(C3=CC=CC=C23)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)

![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)










